4,4'-Sulfonylbis(1,1-diphenylbutan-2-one)
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Overview
Description
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups and a sulfonyl functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl functional group into the molecule.
Final Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-ol
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-amine
Uniqueness
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one stands out due to its specific structural features, such as the presence of multiple phenyl groups and a sulfonyl functional group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
63261-20-1 |
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Molecular Formula |
C32H30O4S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
4-(3-oxo-4,4-diphenylbutyl)sulfonyl-1,1-diphenylbutan-2-one |
InChI |
InChI=1S/C32H30O4S/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-23-37(35,36)24-22-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,31-32H,21-24H2 |
InChI Key |
IYNZEMUHGCUASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCS(=O)(=O)CCC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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